Cas no 848029-29-8 ((cyclopentylmethyl)boronic acid)

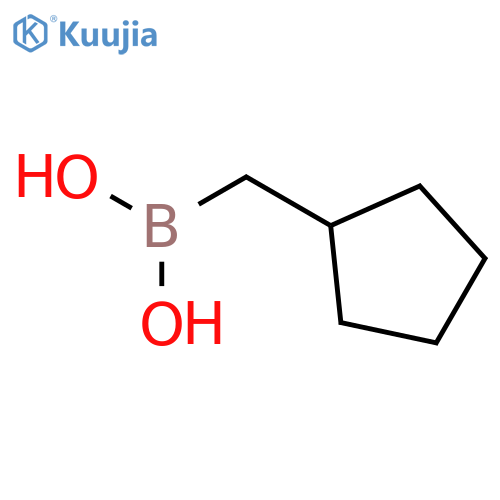

848029-29-8 structure

商品名:(cyclopentylmethyl)boronic acid

CAS番号:848029-29-8

MF:C6H13BO2

メガワット:127.977222204208

MDL:MFCD18861702

CID:1831217

PubChem ID:11788309

(cyclopentylmethyl)boronic acid 化学的及び物理的性質

名前と識別子

-

- Boronic acid, (cyclopentylmethyl)-

- cyclopentylmethylboronic acid

- (cyclopentylmethyl)boronic acid

- CS-0243064

- DTXSID10472597

- Z1147227856

- A51283

- ZB0267

- 848029-29-8

- (Cyclopentylmethyl)boronicacid

- EN300-258456

- AKOS013015555

-

- MDL: MFCD18861702

- インチ: InChI=1S/C6H13BO2/c8-7(9)5-6-3-1-2-4-6/h6,8-9H,1-5H2

- InChIKey: ZCPPSCQFDMXZJK-UHFFFAOYSA-N

- ほほえんだ: B(CC1CCCC1)(O)O

計算された属性

- せいみつぶんしりょう: 128.1008598g/mol

- どういたいしつりょう: 128.1008598g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 2

- 複雑さ: 79.1

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 40.5Ų

(cyclopentylmethyl)boronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM430167-100mg |

(cyclopentylmethyl)boronic acid |

848029-29-8 | 95%+ | 100mg |

$256 | 2023-01-19 | |

| Chemenu | CM430167-1g |

(cyclopentylmethyl)boronic acid |

848029-29-8 | 95%+ | 1g |

$822 | 2023-01-19 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN0709-500MG |

(cyclopentylmethyl)boronic acid |

848029-29-8 | 95% | 500MG |

¥ 2,574.00 | 2023-04-13 | |

| Enamine | \nEN300-258456-5000mg |

(cyclopentylmethyl)boronic acid |

848029-29-8 | 95.0% | 5g |

$1750.0 | 2022-10-09 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN0709-1G |

(cyclopentylmethyl)boronic acid |

848029-29-8 | 95% | 1g |

¥ 3,220.00 | 2023-04-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN0709-5G |

(cyclopentylmethyl)boronic acid |

848029-29-8 | 95% | 5g |

¥ 9,655.00 | 2023-04-13 | |

| Enamine | EN300-258456-10g |

(cyclopentylmethyl)boronic acid |

848029-29-8 | 95% | 10g |

$2390.0 | 2023-09-14 | |

| Enamine | \nEN300-258456-500mg |

(cyclopentylmethyl)boronic acid |

848029-29-8 | 95.0% | 500mg |

$332.0 | 2022-10-09 | |

| Chemenu | CM430167-250mg |

(cyclopentylmethyl)boronic acid |

848029-29-8 | 95%+ | 250mg |

$353 | 2023-01-19 | |

| Enamine | EN300-258456-0.05g |

(cyclopentylmethyl)boronic acid |

848029-29-8 | 95% | 0.05g |

$66.0 | 2024-06-18 |

(cyclopentylmethyl)boronic acid 関連文献

-

Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178

-

Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

-

Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

848029-29-8 ((cyclopentylmethyl)boronic acid) 関連製品

- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:848029-29-8)(cyclopentylmethyl)boronic acid

清らかである:99%/99%/99%

はかる:100mg/250mg/1g

価格 ($):186.0/297.0/594.0